Product packaging for 2-[(Propan-2-yl)sulfanyl]naphthalene(Cat. No.:CAS No. 24599-55-1)

2-[(Propan-2-yl)sulfanyl]naphthalene

Cat. No.: B8077607
CAS No.: 24599-55-1
M. Wt: 202.32 g/mol
InChI Key: ABXFDDBFNPHUJX-UHFFFAOYSA-N
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Description

2-[(Propan-2-yl)sulfanyl]naphthalene is a specialized organic compound featuring a naphthalene backbone substituted with an isopropylsulfanyl group at the 2-position. This molecular structure, which incorporates a sulfur-based thioether functional group, makes it a compound of interest in various research fields. It is primarily utilized in organic synthesis as a building block or intermediate for the development of more complex molecules, particularly in the synthesis of ligands for catalysis or functional materials. Researchers also investigate its potential applications in material science, such as in the design of organic semiconductors or novel monomers for polymers, where the naphthalene core can contribute to electronic properties and the thioether group can offer conformational flexibility. This product is intended for research use only and is not intended for diagnostic or therapeutic uses in humans or animals. The precise mechanism of action and specific research value are highly dependent on the experimental context and application designed by the researcher. Handling should be conducted by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14S B8077607 2-[(Propan-2-yl)sulfanyl]naphthalene CAS No. 24599-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylsulfanylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14S/c1-10(2)14-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXFDDBFNPHUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579337
Record name 2-[(Propan-2-yl)sulfanyl]naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24599-55-1
Record name 2-[(Propan-2-yl)sulfanyl]naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 2 Propan 2 Yl Sulfanyl Naphthalene

Reactions Involving the Sulfanyl (B85325) Moiety

The sulfur atom in 2-[(Propan-2-yl)sulfanyl]naphthalene is a key site for chemical reactivity, readily undergoing oxidation and participating in cleavage and rearrangement reactions.

Oxidation Pathways to Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic sulfur chemistry. A variety of oxidizing agents can be employed for the selective oxidation of aryl sulfides like this compound. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide (B87167) stage or proceeds to the sulfone.

Hydrogen peroxide is a common and environmentally benign oxidant for this purpose. Often used in conjunction with a catalyst or in a suitable solvent, it allows for controlled oxidation. For instance, the selective oxidation of sulfides to sulfoxides can be achieved using hydrogen peroxide in glacial acetic acid under metal-free conditions, typically affording high yields. researchgate.net For the further oxidation to sulfones, stronger conditions or catalysts are generally required. mdpi.com A combination of hydrogen peroxide with a catalyst like sodium tungstate (B81510) can effectively convert sulfides to sulfones. nih.gov

The table below summarizes typical conditions for the oxidation of aryl sulfides, which are applicable to this compound.

ProductReagentsCatalyst/SolventTemperatureYield
SulfoxideHydrogen PeroxideGlacial Acetic AcidRoom TemperatureHigh
SulfoneHydrogen PeroxideSodium TungstateRoom TemperatureHigh

This table presents generalized conditions for the oxidation of aryl sulfides.

The initial oxidation to the corresponding sulfoxide, 2-[(propan-2-yl)sulfinyl]naphthalene, is generally more facile than the subsequent oxidation to the sulfone, 2-[(propan-2-yl)sulfonyl]naphthalene. nih.gov

Cleavage and Rearrangement Reactions

The carbon-sulfur bonds in this compound can be cleaved under certain conditions. Nickel-catalyzed cross-coupling reactions, for example, can utilize alkyl aryl sulfides where the sulfanyl group acts as a leaving group, enabling the formation of new carbon-carbon bonds. wikipedia.org

Rearrangement reactions involving the sulfanyl moiety or its oxidized derivatives are also known. The Pummerer rearrangement is a classic reaction of sulfoxides bearing an α-hydrogen, which is present in the isopropyl group of the corresponding sulfoxide of this compound. In the presence of an activating agent like acetic anhydride, the sulfoxide can rearrange to form an α-acyloxy thioether. wikipedia.org This reaction proceeds through a thionium (B1214772) ion intermediate. wikipedia.org An interrupted Pummerer reaction has been utilized in the sulfoxide-catalyzed oxidative coupling of 2-naphthols, highlighting the reactivity of sulfoxides derived from naphthalene (B1677914) systems. nih.govresearchgate.net

Other relevant rearrangements of aromatic sulfur compounds include the Sommelet-Hauser and Smiles rearrangements. The Sommelet-Hauser rearrangement typically involves quaternary ammonium (B1175870) salts but has been extended to sulfur ylides. wikipedia.orgacs.org A rhodium(II)-catalyzed Sommelet-Hauser rearrangement of aryldiazoacetates with ethyl benzylthioacetate provides a method for ortho-functionalization. researchgate.netacs.org The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can occur in activated aromatic systems containing a linking chain with a nucleophilic terminal group, a reaction type that could be engineered into derivatives of this compound. organicreactions.org

Reactions of the Naphthalene Aromatic Core

The naphthalene ring system of this compound is susceptible to a variety of transformations, including electrophilic and nucleophilic substitutions, as well as functional group interconversions. The sulfanyl substituent influences the regioselectivity of these reactions.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution: The sulfanyl group (-S-R) is an ortho, para-directing group in electrophilic aromatic substitution on a benzene (B151609) ring due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance. However, in the naphthalene system, the situation is more complex. Substitution on naphthalene generally favors the 1-position (α-position) over the 2-position (β-position) due to the greater stability of the carbocation intermediate formed during α-attack. mdpi.com For a 2-substituted naphthalene like this compound, the incoming electrophile will be directed to specific positions based on the electronic effects of the sulfanyl group and the inherent reactivity of the naphthalene core. The sulfanyl group is an activating group, and electrophilic substitution is expected to occur on the same ring, primarily at the 1- and 3-positions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on an unsubstituted naphthalene ring is difficult. However, the presence of strong electron-withdrawing groups can facilitate this reaction. organicreactions.orgorganicreactions.org While the sulfanyl group is not strongly electron-withdrawing, its oxidized forms, the sulfoxide and particularly the sulfone, are. Therefore, 2-[(propan-2-yl)sulfinyl]naphthalene and 2-[(propan-2-yl)sulfonyl]naphthalene would be more susceptible to nucleophilic attack, especially if other activating groups are present on the naphthalene ring. organicreactions.org

Functional Group Interconversions on the Naphthalene Ring

The naphthalene core of this compound can be further functionalized through various interconversions, provided the reagents are compatible with the thioether linkage. Directing group-assisted C-H bond functionalization is a powerful tool for regioselective modifications of naphthalene derivatives. researchgate.net While the sulfanyl group itself is not a strong directing group for many modern catalytic C-H functionalization reactions, it is often tolerated in such transformations. nih.gov For instance, ruthenium-catalyzed three-component tandem remote C-H functionalization of naphthalenes allows for the synthesis of multifunctional naphthalenes. rsc.org This suggests that it would be possible to introduce other functional groups onto the naphthalene ring of this compound, which could then be further manipulated.

Catalytic Transformations Mediated by Naphthalene Thioether Structures

Thioethers can act as ligands for transition metals, and their complexes can be utilized in catalysis. researchgate.net While specific examples of this compound being used as a ligand in catalysis are not prominent in the literature, related naphthalene-based structures and thioether-containing ligands have shown catalytic activity. For example, metal complexes with naphthalene-based acetic acids as ligands have been studied for their biological activity and structure. mdpi.comnih.gov Furthermore, naphthalene-modified metallosalen complexes have been evaluated as anticancer agents, where the naphthalene moiety influences the electronic properties and geometry of the complex. nih.gov The exchange of naphthalene ligands in rhenium and technetium sandwich complexes allows for the synthesis of highly functionalized complexes. nih.govnih.gov These examples suggest the potential for designing catalytic systems where a naphthalene thioether like this compound or its derivatives could serve as a ligand, influencing the steric and electronic environment of a metal center and thus its catalytic performance.

Palladium-Catalyzed C-S/C-S Metathesis

The palladium-catalyzed cross-coupling of organosulfur compounds has emerged as a powerful tool in organic synthesis. However, extensive searches of chemical databases and scholarly articles did not yield any specific examples or detailed studies of palladium-catalyzed C-S/C-S metathesis involving this compound. While palladium catalysis is widely employed for the formation of C–C, C–N, and C–O bonds on naphthalene scaffolds, its application to the specific metathesis of the C-S bond in this particular isopropyl thioether of naphthalene has not been reported. General principles of palladium catalysis suggest that such a reaction would be challenging due to the stability of the C-S bond and potential catalyst poisoning by the sulfur atom.

Rhodium-Catalyzed Cyclization Processes

Rhodium catalysts are well-known for their ability to promote a variety of cyclization reactions, leading to the formation of complex carbocyclic and heterocyclic frameworks. Despite the potential for the naphthalene and isopropyl groups of this compound to participate in intramolecular cyclization reactions, there is no available scientific literature detailing such rhodium-catalyzed processes for this specific compound. Research on rhodium-catalyzed reactions often focuses on substrates with functionalities such as alkynes, alkenes, or directing groups that facilitate cyclization, which are absent in the parent structure of this compound.

Applications in Hydrogen Bonding Phase-Transfer Catalysis

Hydrogen bonding phase-transfer catalysis is a rapidly developing field that utilizes the ability of certain molecules to transport anions across phase boundaries, enabling reactions between otherwise immiscible reactants. This methodology has found significant application in asymmetric synthesis. A thorough review of the literature indicates that this compound has not been investigated as a substrate, catalyst, or additive in hydrogen bonding phase-transfer catalysis. The development of this catalytic system has primarily focused on the use of chiral ureas, thioureas, and other hydrogen-bond donors to activate and transport various anions, but the involvement of naphthalene thioethers like this compound has not been described.

Advanced Spectroscopic Analysis of this compound

Following a comprehensive search of available scientific databases and literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Raman, and Mass Spectrometry) for the compound this compound could not be located. The synthesis and detailed characterization of this specific molecule are not widely reported in publicly accessible scientific literature.

Therefore, it is not possible to provide an article with detailed research findings and specific data tables as requested. An accurate and scientifically sound article on the spectroscopic characterization of a compound requires access to its actual experimental data. Generating hypothetical data would be scientifically inaccurate and misleading.

To fulfill the user's request, access to a specialized, proprietary chemical database or the original research paper that first synthesized and characterized this compound would be necessary.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Propan 2 Yl Sulfanyl Naphthalene

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for establishing the molecular structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing. While specific crystallographic data for 2-[(Propan-2-yl)sulfanyl]naphthalene is not publicly available, the expected structural parameters can be inferred from analyses of closely related naphthalene (B1677914) and aryl sulfide (B99878) compounds.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Expected Crystallographic Parameters and Structural Features:

Based on studies of analogous compounds, such as various 2-substituted naphthalenes and aryl sulfides, certain structural characteristics for this compound can be anticipated. iucr.orgresearchwithrutgers.com The naphthalene core is expected to be nearly planar, with minor deviations from planarity. The sulfur atom, bonded to the C2 position of the naphthalene ring, will exhibit a specific geometry, and the propan-2-yl group will adopt a particular conformation relative to the naphthalene plane.

The crystal packing is likely to be influenced by weak intermolecular interactions, such as C-H···π interactions, which are common in aromatic systems. These interactions play a crucial role in the stability of the crystal lattice.

Below is a table of expected crystallographic data for this compound, based on typical values for organic thioethers and naphthalene derivatives.

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)8 - 12
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105
Z (molecules/unit cell)4
C(naphthyl)-S bond length (Å)1.75 - 1.80
S-C(isopropyl) bond length (Å)1.80 - 1.85
C-S-C bond angle (°)100 - 105

Advanced Spectroscopic Analyses in Material Contexts (e.g., Electron Energy-Loss Spectroscopy (EELS))

In the context of material science, where this compound might be used as a component in organic electronics or functional coatings, understanding its electronic structure and elemental composition at a nanoscale is crucial. Electron Energy-Loss Spectroscopy (EELS) is a powerful technique, often coupled with Transmission Electron Microscopy (TEM), that provides such information. mdpi.com

EELS analyzes the energy distribution of electrons that have passed through a thin sample. wikipedia.org The energy lost by the electrons corresponds to the excitation of various electronic transitions in the material, such as plasmons and core-level ionizations. wikipedia.orgwiley.com This allows for the determination of elemental composition, chemical bonding, and electronic properties. mdpi.com

Potential Applications of EELS for this compound:

While no specific EELS studies on this compound have been reported, the technique's application to polycyclic aromatic hydrocarbons (PAHs) and organosulfur compounds demonstrates its potential utility. aip.orgacs.org

Elemental Mapping: EELS can generate elemental maps with high spatial resolution, showing the distribution of carbon and sulfur within a material containing this compound. The carbon K-edge (around 284 eV) and the sulfur L-edge (around 165 eV) would be the primary signals of interest.

Chemical Bonding and Hybridization: The fine structure of the carbon K-edge can provide detailed information about the hybridization state of the carbon atoms. mdpi.com The pre-edge peak at ~285 eV corresponds to transitions to π* orbitals, indicative of sp² hybridized carbon in the naphthalene ring. The features above ~292 eV are associated with transitions to σ* orbitals, corresponding to both sp² and sp³ hybridized carbon. mdpi.com The ratio of the intensities of these features can be used to quantify the relative amounts of sp² and sp³ carbon, which is valuable for assessing the integrity of the aromatic system in different material formulations.

Electronic Properties: The low-loss region of the EELS spectrum (below 50 eV) reveals information about the valence electron excitations, including plasmon peaks. wiley.com These are collective oscillations of the valence electrons and are sensitive to the material's electronic properties, such as its dielectric function. For a material incorporating this compound, this could provide insights into its optical properties.

The following table summarizes the type of information that could be obtained from an EELS analysis of this compound.

EELS Analysis TypeRelevant Energy Loss RangeInformation Obtained
Core-Loss EELSCarbon K-edge (~284 eV)Elemental presence of carbon, sp²/sp³ hybridization ratio from π* and σ* peaks. mdpi.com
Core-Loss EELSSulfur L-edge (~165 eV)Elemental presence and mapping of sulfur, information on the local chemical environment of the sulfur atom.
Low-Loss EELS< 50 eVValence electron excitations (plasmons), providing insight into the material's dielectric and optical properties. wiley.com

Theoretical and Computational Investigations of 2 Propan 2 Yl Sulfanyl Naphthalene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rsdjournal.orgmdpi.com DFT calculations are instrumental in predicting a wide array of molecular properties, from optimized geometries to electronic and spectroscopic characteristics. nih.gov For complex molecules, computational methods like DFT are often used to complement and explain experimental findings. mdpi.com

Due to the limited availability of direct computational studies on 2-[(Propan-2-yl)sulfanyl]naphthalene, this analysis draws upon data from structurally similar compounds, such as aryl sulfides and other naphthalene (B1677914) derivatives, to model its behavior. A particularly relevant analogue is 2-isopropylphenyl 2-nitro-4-((E)-((4-acetylpiperazin-1-yl)carbonyl)ethenyl)phenyl sulfide (B99878), which features the key isopropylphenyl sulfide moiety. tandfonline.com High-level DFT calculations on this analogue were conducted using various functionals, including B3LYP, with the def2-TZVP basis set to investigate its molecular and electronic properties. tandfonline.com

Geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For flexible molecules, conformational analysis is performed to identify different stable conformers and their relative energies.

In a study of a complex aryl sulfide containing a 2-isopropylphenyl sulfide group, DFT calculations revealed nonplanar geometries for the phenyl rings. tandfonline.com The dihedral angle between the two aromatic rings connected by the sulfur atom was found to be approximately 80.9° (calculated at the B3LYP/def2-TZVP level), indicating a significant twist from a planar conformation. tandfonline.com This non-planarity is a common feature in aryl sulfides and is expected to be present in this compound as well, influenced by the steric bulk of the isopropyl group and the geometry of the sulfur linkage. The C-S-C bond angle in such aryl sulfides is typically in the range of 104° to 109°. tandfonline.com

Table 1: Predicted Geometric Parameters for an Analogous Aryl Sulfide

ParameterValueComputational Level
C-S-C Dihedral Angle80.9°B3LYP/def2-TZVP
C-S-C Bond Angle~104-109°DFT

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. tandfonline.com

For the analogous 2-isopropylphenyl sulfide derivative, DFT calculations at the B3LYP level determined the HOMO energy to be -6.28 eV and the LUMO energy to be -2.67 eV. tandfonline.com This results in a HOMO-LUMO energy gap of 3.61 eV. A smaller energy gap generally implies higher reactivity. The distribution of these orbitals is also significant; in many naphthalene derivatives, the HOMO and LUMO are delocalized across the aromatic π-system. tandfonline.comresearchgate.net The presence of the sulfur atom with its lone pairs and the alkyl group can influence the specific distribution and energies of these orbitals in this compound.

Table 2: Frontier Molecular Orbital Energies for an Analogous Aryl Sulfide

OrbitalEnergy (eV)Computational Level
HOMO-6.28B3LYP
LUMO-2.67B3LYP
Energy Gap (ΔE)3.61B3LYP

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and corresponding modes of a molecule. rsdjournal.org These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It illustrates the regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack).

In a typical MEP map, red colors indicate regions of high electron density (negative potential), often associated with lone pairs on heteroatoms like sulfur or oxygen. Blue colors represent electron-deficient regions (positive potential), usually found around hydrogen atoms attached to electronegative atoms or in areas of low electron density. For this compound, the MEP map would be expected to show a region of negative potential around the sulfur atom due to its lone pairs, making it a likely site for interaction with electrophiles. The naphthalene ring would exhibit a complex potential surface with regions of negative potential above and below the π-system.

Thermodynamic Properties and Reaction Energetics

Quantum chemical calculations can be used to predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy. mdpi.com These calculations are crucial for understanding the stability of molecules and predicting the energetics of chemical reactions, including reaction enthalpies and activation energies. By calculating the thermodynamic properties of reactants, products, and transition states, a complete energy profile for a reaction can be constructed. While specific reaction energetics for this compound have not been reported, these computational methods provide a framework for future studies on its reactivity and thermal stability.

Investigation of Tautomeric Stability and Isomeric Forms

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Isomers are molecules that have the same molecular formula but different arrangements of atoms. Computational chemistry is an effective tool for evaluating the relative stabilities of different tautomeric and isomeric forms by calculating their Gibbs free energies. mdpi.com

For this compound, the primary isomeric considerations would be the position of the substituent on the naphthalene ring. The "2-" position indicates attachment at the beta-position of the naphthalene core. Its isomer, 1-[(Propan-2-yl)sulfanyl]naphthalene, would have the substituent at the alpha-position. DFT calculations could precisely determine the energy difference between these two isomers. Tautomerism is less common for this specific structure, as it lacks the typical functional groups (like keto-enol systems) that undergo rapid tautomerization. The parent compound, naphthalene-2-thiol, can exist in a thiol-thione tautomeric equilibrium, but S-alkylation, as in this compound, effectively locks the molecule in the sulfide form.

Computational Studies Complementing Experimental Characterization

As of the latest available research, specific computational studies detailing the theoretical and quantum chemical properties of this compound are not prevalent in publicly accessible scientific literature. While computational methods, such as Density Functional Theory (DFT), are widely used to investigate the electronic structure, molecular geometry, and spectroscopic properties of various naphthalene derivatives, dedicated research on this particular compound is limited.

In broader studies of naphthalene-containing compounds, computational analyses have been instrumental. For instance, research on related structures has employed DFT to optimize molecular geometries, calculate vibrational frequencies, and analyze frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and electronic properties. Such studies provide valuable insights into the behavior of the naphthalene moiety when functionalized with different substituent groups.

However, without specific studies on this compound, a detailed computational characterization remains unavailable. Future theoretical investigations would be beneficial to elucidate its specific electronic and structural characteristics, complementing any experimental data.

Structure Property Relationships in 2 Propan 2 Yl Sulfanyl Naphthalene and Analogous Naphthalene Thioether Systems

Influence of Sulfanyl (B85325) Moiety on Electronic Properties and Charge Distribution

The introduction of a sulfanyl moiety, such as the (propan-2-yl)sulfanyl group, onto a naphthalene (B1677914) core significantly influences the molecule's electronic properties and charge distribution. The sulfur atom, with its lone pairs of electrons, generally acts as an electron-donating group (EDG) through resonance, enriching the electron density of the aromatic system. This effect is not uniform across the naphthalene rings; the charge distribution is altered in a specific pattern dictated by the position of substitution.

In naphthalene systems, the substituent effect is a key concept for understanding how the rearrangement of molecular groups affects chemical properties and reactivity. nih.gov The effect of a substituent can be transmitted through the naphthalene moiety via both inductive and resonance effects. nih.gov For a substituent at the 2-position, like in 2-[(Propan-2-yl)sulfanyl]naphthalene, the electron-donating nature of the sulfanyl group increases the nucleophilicity of the naphthalene ring system, particularly at specific positions, thereby influencing its reactivity in reactions such as electrophilic aromatic substitution. Theoretical methods for estimating the "inductive" effect of substituents are applied to the electrophilic substitution reactions of naphthalene derivatives. researchgate.net A +I-substituent (electron-donating) at the 2-position directs an incoming electrophile primarily to the 1-position. researchgate.net This is because the intermediate carbocation formed during substitution at the 1-position is better stabilized by resonance.

Relationship Between Molecular Structure and Optical Characteristics (e.g., Absorption and Fluorescence)

The optical properties of naphthalene thioethers, including their absorption and fluorescence characteristics, are intrinsically linked to their molecular structure. The position and electronic nature of substituents on the naphthalene core can tune these properties significantly.

Research on analogous systems, such as diarylethenes bearing a naphthalene moiety, has shown that the introduction of substituents can effectively modulate their optical behaviors. nih.gov Specifically, electron-donating substituents have been found to enhance the fluorescence quantum yield of these compounds. nih.gov Given that the (propan-2-yl)sulfanyl group is electron-donating, it is expected to enhance the fluorescence of the naphthalene core compared to the unsubstituted parent molecule. This enhancement is attributed to the increased electron density in the aromatic system, which can lead to more efficient radiative decay from the excited state.

Conversely, the presence of an electron-withdrawing substituent on similar naphthalene-containing photochromic compounds significantly shifts the absorption maxima to longer wavelengths (a bathochromic shift). nih.gov While this compound itself does not have an EWG, this principle highlights the tunability of the system. The absorption and fluorescence spectra of naphthalene-substituted oligothiophenes have also been studied, revealing how conjugation length and substitution affect their photophysical properties. researchgate.net

The table below summarizes the general influence of substituent electronic nature on the optical properties of naphthalene-based systems, based on findings from analogous compounds.

Table 1: Influence of Substituent Nature on Optical Properties of Naphthalene Systems

Substituent Nature Effect on Absorption Maximum Effect on Fluorescence Quantum Yield
Electron-Donating Group (e.g., -SR) Typically causes a slight shift Enhances fluorescence nih.gov

Impact of Substituent Position and Nature on Aromaticity and Stability

The aromaticity and thermodynamic stability of naphthalene derivatives are sensitive to both the position and the electronic nature of their substituents. The naphthalene system is more reactive than benzene (B151609), and this reactivity is influenced by the stability of reaction intermediates. libretexts.org

Substitution at the 1-position of naphthalene is generally more favorable than at the 2-position because the intermediate for 1-substitution is more stable. libretexts.org This increased stability arises because the positive charge in the reaction intermediate can be delocalized over two positions while leaving one of the rings fully aromatic. libretexts.org For an intermediate of 2-substitution, only one such resonance structure is possible. libretexts.org This implies that 1-substituted naphthalenes are often the kinetically preferred product in substitution reactions.

The aromaticity of the substituted ring can also be affected. Aromaticity, often quantified by indices like the Harmonic Oscillator Model of Aromaticity (HOMA), changes in response to substitution. researchgate.net Strongly electron-donating or electron-withdrawing groups can decrease the aromaticity of the ring to which they are attached. researchgate.net Furthermore, significant steric repulsion between substituents, particularly at adjacent (ortho) or peri (1,8) positions, can distort the naphthalene ring from planarity. nih.gov This distortion leads to a decrease in aromaticity and a corresponding increase in reactivity, a phenomenon termed non-electronic activation. nih.gov While this compound does not suffer from major steric strain, in more crowded analogous systems, this can be a dominant factor in determining stability. The metabolic stability of naphthalene-based compounds has also been studied, showing that the naphthalene scaffold can be quite stable in liver microsomes, comparable to other aromatic systems like isoquinoline (B145761). nih.gov

Correlation of Structural Parameters (e.g., Dihedral Angles) with Macroscopic Material Behavior

Structural parameters at the molecular level, such as dihedral angles between different parts of a molecule, can have a profound impact on the macroscopic properties and behavior of materials derived from them. In systems containing naphthalene thioethers and their analogues, these correlations are critical for understanding and designing functional materials.

For instance, in the field of photochromic materials, the dihedral angle between aryl groups has been shown to directly influence photocyclization reactivity. rsc.org A study on diarylethenes revealed that larger dihedral angles between thiophene (B33073) and phenyl rings led to enhanced photocyclization reactivity in solution. rsc.org This is because the larger angle destabilizes the π-conjugation in the ground state, thereby lowering the activation barrier for the photoreaction. rsc.org In the crystalline phase, a threshold dihedral angle of approximately 81° was found to be necessary for the photocyclization to occur at all. rsc.org

In the context of liquid crystals, thioether linkages in naphthalene-based dimers have been shown to result in a smaller dimer bend angle compared to ether- or methylene-linked analogues. mdpi.com This smaller bend angle, a key structural parameter, facilitates a shorter pitch length for the helical structure of the twist-bend nematic (NTB) phase, directly influencing the macroscopic properties of the liquid crystal material. mdpi.com

The table below illustrates the correlation between specific structural parameters and the resulting material behavior observed in analogous systems.

Table 2: Correlation of Structural Parameters with Macroscopic Behavior

Structural Parameter System Macroscopic Behavior
Dihedral Angle Diarylethenes Controls photocyclization reactivity; a larger angle enhances reaction speed. rsc.org
Dimer Bend Angle Naphthalene-based liquid crystal dimers A smaller angle, facilitated by a thioether link, leads to a shorter helical pitch in the NTB phase. mdpi.com

Design Principles for Modulating Properties via Structural Modifications

The relationships between structure and property in naphthalene thioether systems provide a set of design principles for creating new molecules with tailored characteristics. By strategically modifying the molecular structure, one can modulate the electronic, optical, and material properties for specific applications.

Tuning Optical Properties: The fluorescence of naphthalene-based systems can be controlled by the electronic nature of the substituents. To design a highly fluorescent material, one would incorporate electron-donating groups, such as the sulfanyl moiety. nih.gov Conversely, to shift absorption to longer wavelengths, electron-withdrawing groups can be introduced. nih.gov This principle is crucial for developing molecular sensors and probes.

Controlling Self-Assembly and Material Phase: The geometry of the linker and substituents can dictate intermolecular interactions and subsequent self-assembly. As seen in naphthalene-dipeptide conjugates, varying the substitution on the naphthalene ring allows for the tuning of properties like hydrophobicity, which in turn predicts the pH at which a hydrogel will form. nih.gov Similarly, the choice of a thioether linkage in liquid crystal dimers directly influences the bend angle and the resulting phase properties. mdpi.com

Modulating Reactivity and Stability: The stability and reactivity of the naphthalene core can be adjusted by the position of substitution. Placing functional groups at the 1-position versus the 2-position can alter the kinetic and thermodynamic stability of the molecule. libretexts.org Furthermore, introducing bulky groups at positions that cause steric strain can be used as a "non-electronic" method to activate an otherwise stable aromatic ring for chemical reactions. nih.gov

Enhancing Pharmacological or Sensing Performance: A structure-based design approach can be used to optimize molecules for biological applications. For example, by modulating the charge and basicity of side chains on a naphthalene diimide core, it is possible to improve pharmacological properties while retaining the desired biological activity, such as binding to a G-quadruplex. acs.org Similarly, increasing the number of strong electron-withdrawing groups on a naphthalene system can significantly increase its sensitivity as a molecular probe for detecting substituent effects. nih.gov

By applying these principles, chemists can rationally design novel this compound analogues and related thioether systems with precisely controlled and optimized properties for use in materials science, medicinal chemistry, and molecular sensing.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
1,8-bis(bromomethyl)naphthalene
1,8-bis(dibromomethyl)naphthalene
1,8-diiodonaphthalene
1,4-substituted isoquinoline
5,8-quinoline
Phthalazine
Indole
Naphthalene
Benzene
Anthracene
Phenanthrene
Carbon disulfide
Nitrobenzene
5-(4H-dithieno[3,2-b:2′,3′-d]pyrrol-4-yl)naphthalen-1-amine
N-methyl-piperazine
Morpholine
Methoxy
Furan
Tetrahydrofuran
Tetrahydropyran

Applications of Naphthalene Thioethers in Advanced Materials and Catalysis Research

Organic Electronics and Optoelectronic Materials

The pursuit of high-performance organic electronic materials has led researchers to explore a diverse array of molecular structures. Naphthalene (B1677914) and its derivatives are of particular interest due to their inherent aromaticity and well-defined electronic characteristics.

Naphthalene thioethers represent a class of compounds with potential for application as charge transport materials in organic electronics. The charge transport capabilities of molecular materials are fundamentally linked to their electronic structure and intermolecular organization in the solid state. The naphthalene moiety provides a large π-system that can facilitate the movement of charge carriers.

While direct studies on 2-[(Propan-2-yl)sulfanyl]naphthalene for charge transport are not extensively documented, the principles governing related materials offer significant insight. For instance, tetrathianaphthalene (TTN), a structural isomer of the well-known organic donor tetrathiafulvalene (B1198394) (TTF), has been investigated in charge-transfer complexes. osti.gov Although TTN is a weaker electron donor than TTF, its naphthalene-based core is a key component in forming these complexes. osti.gov The electronic properties of such materials are dictated by the interplay between the electron-donating and electron-accepting components. The introduction of a thioether linkage to a naphthalene core can modulate its electron-donating character, thereby influencing the charge transfer properties of the resulting material.

Furthermore, the study of sub-monolayer networks of naphthalene-diimide-based copolymers highlights the importance of molecular connectivity and order for efficient charge transport. monash.eduresearchgate.net The presence of an alkyl-sulfur linkage, such as the (propan-2-yl)sulfanyl group, can influence the solid-state packing of the molecules, which in turn affects the efficiency of charge hopping between adjacent naphthalene cores. The steric hindrance and electronic nature of the thioether substituent can be tuned to optimize these intermolecular interactions for improved device performance.

Naphthalene diimides (NDIs) are a prominent class of n-type (electron-transporting) organic semiconductors. osti.gov Their electron-deficient aromatic core, high electron affinity, and robust chemical stability make them ideal candidates for use in organic field-effect transistors (OFETs) and other electronic devices. osti.gov The performance of NDI-based materials can be precisely tuned by chemical functionalization of the naphthalene core.

Attaching electron-donating groups, such as thioethers, to the electron-deficient NDI core is a common strategy to modify its electronic properties. This substitution directly impacts the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the NDI. osti.gov Lowering the LUMO level generally enhances electron injection and transport, leading to improved n-type semiconductor performance. The introduction of a thioether group can create donor-acceptor type systems within a single molecule, which can lead to novel optical and electronic properties.

Studies on copolymers incorporating NDI units, such as P(NDI2OD-T2), demonstrate that charge transport is highly dependent on network connectivity and orientational order. monash.eduresearchgate.net The functionalization of the NDI core with groups like this compound would influence the polymer's solubility, processability, and thin-film morphology, all of which are critical factors for fabricating efficient semiconductor devices. The ability to realize one-step two-electron transfer in NDI derivatives through core substitution further underscores the potential for creating high-performance materials for applications like aqueous organic redox flow batteries. rsc.org

Polymer Chemistry and Network Materials

The integration of naphthalene thioether units into polymer backbones offers a pathway to novel materials with enhanced thermal stability, specific optical properties, and potential for recyclability.

Porous organic polymers (POPs) are a class of materials with high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. Poly(aryl thioether)s are particularly robust due to the strength of the aryl-sulfur bond. The synthesis of these materials often involves nucleophilic aromatic substitution (SNAr) reactions. For instance, porous poly(aryl thioether)s have been synthesized using octafluoronaphthalene (B166452) as a monomer. acs.org

Another powerful method for synthesizing porous poly(aryl thioether)s is through a reversible Pd-catalyzed C–S/C–S metathesis reaction. acs.orgnih.gov This approach allows for the creation of robust, porous polymers from simple building blocks under milder conditions than traditional methods. acs.orgnih.gov The introduction of naphthalene-based monomers into these polymerization reactions can lead to materials with high thermal resistance and specific adsorption capabilities. For example, porous polymers based on naphthalene and melamine (B1676169) have demonstrated effective uptake of CO2 and heavy metals. nih.govresearchgate.net The naphthalene unit contributes to the porosity and enhances the adsorption efficiency of the polymer network. nih.gov

Research into cross-linked polymers has explored the use of naphthalene-based dithioesters to create robust networks. In one study, two different aromatic dithioesters were synthesized from naphthalene dithiols and methacryloyl chloride. These monomers were then copolymerized with methyl methacrylate (B99206) (MMA) or styrene (B11656) (ST) to form cross-linked polymer networks.

The polymerization yields for these copolymers were high, typically in the range of 95-99%. The resulting materials exhibited good thermal stability, with the polythioesters being stable up to 250°C. The incorporation of the naphthalene-based dithioester cross-linker was found to influence the glass transition temperature (Tg) of the polymers. Generally, the addition of 0.5% to 5% of the thioester resulted in a decrease in Tg by about 8°C. The degree of conversion of the double bonds during polymerization was also high, ranging from 93% to 100%.

Below is a table summarizing the properties of these naphthalene-based cross-linked polymers.

PropertyValue/Observation
Polymerization Yield95–99%
Thermal Stability (Td)Stable up to 250°C
Glass Transition (Tg)Addition of 0.5-5% thioester lowers Tg by ~8°C
Double Bond Conversion93–100%

This data is based on research on naphthalene-based dithioester cross-linkers and may be representative of polymers incorporating similar structural motifs.

A significant advantage of incorporating thioester and thioether linkages into polymer networks is the potential for chemical recyclability. For the cross-linked polythiomethacrylate esters based on naphthalene, the presence of the thioester bond allows for depolymerization of the network through a thiol-thioester exchange reaction. The resulting depolymerized products can then be re-reacted through a thiol-ene reaction to form new materials with different properties. This process enables the reprocessing and recycling of the initial polymer network.

In addition to this approach, the development of reversible Pd-catalyzed C–S/C–S metathesis for the synthesis of porous poly(aryl thioether)s also provides a direct route to recyclability. acs.orgnih.gov Because the polymerization is reversible, the polymers can, in principle, be broken down into their constituent monomers under specific conditions, allowing for a circular material lifecycle. nih.gov Furthermore, research into chemically recyclable poly(β-thioether ester)s derived from renewable resources like citric acid demonstrates a growing trend towards designing sustainable polymers where the linkages are intentionally chosen to allow for degradation and recycling under mild conditions. nih.gov The development of poly(thioether-thioester)s via ring-opening polymerization of thiolactones also contributes to the field of chemically recyclable sulfur-containing polymers. researchgate.net

Catalysis and Reaction Media

The structural characteristics of naphthalene thioethers, featuring a bulky, electron-rich naphthalene ring and a flexible sulfur-containing substituent, make them intriguing candidates for various roles in catalytic processes.

Ligand Design for Metal-Catalyzed Reactions

The design of ligands is crucial in transition metal-catalyzed reactions, as they can modulate the metal center's reactivity, selectivity, and stability. mdpi.com Naphthalene-based structures are often incorporated into ligands for various catalytic transformations. For example, naphthalene-chalcone hybrids have been synthesized and evaluated as inhibitors for VEGFR-2, a key target in cancer therapy. nih.gov In these hybrids, the naphthalene ring contributes to the binding affinity through aromatic interactions. nih.gov

Peri-disubstituted naphthalenes, where substituents are located at the 1 and 8 positions, are of particular interest in ligand design due to the unique steric and electronic environment created by the close proximity of the donor atoms. researchgate.net While this compound does not fall into this category, the principles of using the naphthalene scaffold to create specific coordination environments are broadly applicable. Thioether-containing ligands are known to coordinate with a variety of metals, and the naphthalene group can be used to influence the steric bulk and electronic properties of the resulting metal complex. The design of such ligands can lead to catalysts with enhanced activity and selectivity for specific reactions.

Q & A

Basic Question: What experimental strategies are recommended for synthesizing and characterizing 2-[(Propan-2-yl)sulfanyl]naphthalene?

Methodological Answer:
Synthesis typically involves thiol-naphthalene coupling reactions under inert conditions, using catalysts like Pd or Cu for regioselective sulfanyl group addition. Characterization should include:

  • NMR spectroscopy for confirming substituent positions (e.g., 1^1H and 13^{13}C NMR analysis of naphthalene ring protons and propan-2-yl sulfanyl groups).
  • X-ray crystallography using programs like SHELXL (for refinement) and WinGX (for data processing) to resolve molecular geometry and bond lengths .
  • Mass spectrometry (HRMS) to verify molecular weight and purity.

Basic Question: How should researchers design toxicity studies for this compound?

Methodological Answer:
Follow systematic review frameworks from toxicological profiles (e.g., Table B-1 inclusion criteria):

  • Exposure routes : Prioritize inhalation and oral administration in rodent models .
  • Health outcomes : Monitor hepatic, renal, and respiratory effects (e.g., enzyme activity, histopathology).
  • Data extraction : Use standardized forms (Table C-2 ) to record dose-response relationships, species-specific toxicity thresholds, and confounding variables .
  • Risk of bias assessment : Apply confidence ratings (High/Moderate/Low) based on study design robustness .

Advanced Question: How can contradictions in toxicological data for sulfanyl-substituted naphthalenes be resolved?

Methodological Answer:

  • Meta-analysis : Integrate data from 566+ studies (as in Figure B-1 ) using weighted statistical models to account for study size and bias .
  • Confidence stratification : Classify studies by initial confidence ratings (e.g., High = 4/4 criteria met) and prioritize high-confidence outcomes for hazard identification .
  • Mechanistic validation : Use in vitro models (e.g., hepatocyte cultures) to isolate metabolic pathways (e.g., cytochrome P450 interactions) that may explain interspecies variability .

Advanced Question: What computational methods are suitable for predicting physicochemical properties of this compound?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model electronic structure, HOMO-LUMO gaps, and sulfanyl group reactivity.
  • QSPR/QSAR models : Train neural networks on datasets of naphthalene derivatives to predict logP, solubility, and environmental partitioning (e.g., soil adsorption coefficients) .
  • Molecular dynamics simulations : Analyze thermal stability and solvent interactions using force fields parameterized for aromatic sulfides.

Advanced Question: How can crystallographic refinement challenges for sulfur-containing naphthalenes be addressed?

Methodological Answer:

  • Anisotropic refinement : Use SHELXL to model thermal motion of the sulfanyl group, which often exhibits high displacement parameters due to conformational flexibility .
  • Twinned data handling : Apply SHELXE for experimental phasing in cases of pseudo-merohedral twinning, common in low-symmetry crystals .
  • Validation tools : Cross-check with PLATON to detect missed symmetry or incorrect space group assignments .

Basic Question: What analytical techniques are critical for detecting environmental residues of this compound?

Methodological Answer:

  • GC-MS : Optimize with nonpolar columns (e.g., DB-5) for separating sulfanyl-naphthalenes from polyaromatic hydrocarbon matrices.
  • HPLC-UV/Vis : Use reverse-phase C18 columns and λ = 254 nm for quantifying aqueous-phase residues.
  • Biomonitoring : Collect occupational exposure data via urine metabolites (e.g., thioether conjugates) using LC-MS/MS .

Advanced Question: How can researchers optimize synthetic yields of sulfanyl-naphthalenes?

Methodological Answer:

  • Catalyst screening : Test Pd(OAc)2_2/Xantphos systems for coupling efficiency vs. side reactions (e.g., disulfide formation).
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to stabilize intermediates in SNAr mechanisms.
  • Kinetic studies : Use stopped-flow NMR to monitor reaction progress and identify rate-limiting steps .

Advanced Question: What strategies mitigate false positives in genotoxicity assays for naphthalene derivatives?

Methodological Answer:

  • Ames test validation : Include metabolic activation (S9 fraction) to distinguish direct DNA damage from pro-carcinogen effects.
  • Comet assay controls : Pre-treat cells with antioxidants (e.g., NAC) to rule out oxidative stress artifacts .
  • Dose-response modeling : Apply benchmark dose (BMD) analysis to differentiate thresholded vs. linear effects .

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